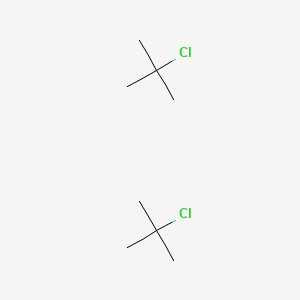
Bis(tert-butyl chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butyl chloride) is an organochloride compound with the chemical formula (C4H9Cl)2. It is a colorless, flammable liquid that is sparingly soluble in water. This compound is primarily used as a precursor in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(tert-butyl chloride) can be synthesized through the reaction of tert-butyl alcohol with hydrogen chloride. In the laboratory, concentrated hydrochloric acid is used. The reaction follows an S_N1 mechanism, where the tert-butyl alcohol is protonated by the acid, forming a good leaving group (water). The water leaves, forming a stable tertiary carbocation, which is then attacked by the chloride ion to form tert-butyl chloride .
Industrial Production Methods: Industrial production of bis(tert-butyl chloride) involves similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(tert-butyl chloride) undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form tert-butyl alcohol.
Substitution Reactions: It can undergo nucleophilic substitution reactions to form tert-butyl ethers when dissolved in alcohols.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Substitution: Alcohols are used as reagents, and the reaction conditions vary depending on the desired product.
Major Products:
Hydrolysis: Tert-butyl alcohol.
Substitution: Tert-butyl ethers.
Aplicaciones Científicas De Investigación
Bis(tert-butyl chloride) has several applications in scientific research:
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of bis(tert-butyl chloride) involves the formation of a stable tertiary carbocation intermediate during its reactions. This carbocation is highly reactive and can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Tert-butyl bromide: Similar in structure but contains a bromine atom instead of chlorine.
Tert-butyl iodide: Contains an iodine atom instead of chlorine.
Tert-butyl fluoride: Contains a fluorine atom instead of chlorine.
Comparison:
Reactivity: Bis(tert-butyl chloride) is more reactive than tert-butyl fluoride but less reactive than tert-butyl bromide and tert-butyl iodide due to the varying bond strengths of the carbon-halogen bonds.
Propiedades
IUPAC Name |
2-chloro-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9Cl/c2*1-4(2,3)5/h2*1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAXWIBGJXIAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Cl.CC(C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














